molecular formula C9H6F2N2O3S B11860469 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one

7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one

Cat. No.: B11860469
M. Wt: 260.22 g/mol
InChI Key: KODVGXQYHVIOJB-UHFFFAOYSA-N
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Description

7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one is a sophisticated organic compound designed for advanced research applications, particularly in pharmaceutical and agrochemical discovery. Its structure integrates two highly valuable motifs: the quinoxalin-2-one scaffold and the difluoromethylsulfonyl group. The quinoxalin-2-one core is a privileged structure in medicinal chemistry, frequently found in bioactive molecules and natural products . The incorporation of the difluoromethyl (CF2H) group is a well-established strategy in drug design, as this moiety can significantly influence a molecule's physical properties, including its metabolic stability, lipophilicity, and solubility . The CF2H group can also act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups, which is instrumental in modulating target interactions . The difluoromethylsulfonyl group at the 7-position further enhances the molecular complexity and offers a unique electronic and steric profile for probing protein active sites. This compound is an ideal building block for constructing novel chemical libraries or as a key intermediate in the synthesis of potential lead compounds. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H6F2N2O3S

Molecular Weight

260.22 g/mol

IUPAC Name

7-(difluoromethylsulfonyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C9H6F2N2O3S/c10-9(11)17(15,16)5-1-2-6-7(3-5)13-8(14)4-12-6/h1-4,9H,(H,13,14)

InChI Key

KODVGXQYHVIOJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)C(F)F)NC(=O)C=N2

Origin of Product

United States

Preparation Methods

Cyclization of N-Protected o-Phenylenediamines

A widely adopted method involves reacting N-methyl-o-phenylenediamine with α-ketoesters in the presence of trifluoroacetic acid (TFA) at room temperature. For example, 1-methylquinoxalin-2(1H)-one is obtained in 76% yield when N-methyl-o-phenylenediamine reacts with phenylpyruvic acid in TFA (1.5 equiv) and dichloromethane (DCM). This approach offers excellent functional group tolerance, accommodating electron-donating (-OMe, -Me) and electron-withdrawing (-NO₂, -Cl) substituents on the aromatic ring.

Oxidative Annulation Strategies

Copper-catalyzed oxidative [3 + 2]-annulation of quinoxalin-2(1H)-ones with oxime esters provides an alternative route. Using Cu(OTf)₂ (10 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant, pyrazolo[1,5-a]quinoxalin-4(5H)-ones are formed at 80°C in acetonitrile. While primarily used for fused-ring systems, this method highlights the versatility of quinoxalinone intermediates in complex heterocycle synthesis.

Sulfonylation at the 7-Position

Introducing the sulfonyl group at the 7-position requires precise regiocontrol, often achieved via radical or electrophilic pathways.

Radical Sulfonylation Under Photoredox Conditions

Visible-light-mediated C–H sulfonylation has emerged as a powerful tool. A representative protocol uses:

  • Quinoxalin-2(1H)-one (1.0 equiv)

  • Sulfonyl chloride (2.0 equiv, e.g., TsCl)

  • Carbon disulfide (CS₂) (1.2 equiv)

  • Diethylamine (Et₂NH) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) at room temperature.

Under these conditions, 7-tosylquinoxalin-2(1H)-one is obtained in 85% yield within 30 minutes. Mechanistic studies suggest in situ generation of a sulfonyl anion (Ts⁻) through the reaction of CS₂, Et₂NH, and TsCl, which attacks the C7 position of the activated quinoxaline N-oxide intermediate.

Table 1: Optimization of Sulfonylation Conditions

EntrySolventBaseYield (%)
1THFEt₂NH55
2DCMEt₂NH85
3MeCNDIPEA62
4DMSOK₂CO₃48

Transition Metal-Free Deoxygenative Sulfonylation

A metal-free approach employs quinoline N-oxides and sulfonyl chlorides in the presence of CS₂/Et₂NH. This method achieves 7-sulfonylated products in up to 92% yield, with broad substrate scope including aryl and heteroaryl sulfonyl chlorides. For example, 7-((4-nitrophenyl)sulfonyl)quinoxalin-2(1H)-one is synthesized in 78% yield using 4-nitrobenzenesulfonyl chloride under optimized conditions.

Introduction of the Difluoromethyl Group

The difluoromethyl (-CF₂H) group is introduced via radical or nucleophilic pathways, often requiring specialized reagents.

Radical Difluoromethylation Using Sulfinate Salts

Zinc difluoromethanesulfinate (DFMS) serves as a key reagent for radical difluoromethylation. A patented method involves:

  • 7-Sulfonylquinoxalin-2(1H)-one (1.0 equiv)

  • DFMS (3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP) (2.0 equiv)

  • Solvent: Water/DCM (1:1 v/v) at 50°C.

This biphasic system facilitates radical generation at the interface, yielding 7-((difluoromethyl)sulfonyl)quinoxalin-2(1H)-one in 68% yield after 6 hours. The reaction exhibits excellent scalability, with a 10 mmol-scale synthesis achieving 65% isolated yield.

Photoredox-Catalyzed C–H Difluoromethylation

Visible-light-driven strategies using S-(difluoromethyl)sulfonium salts (e.g., 2 ) have gained prominence. A typical procedure includes:

  • 7-Sulfonylquinoxalin-2(1H)-one (1.0 equiv)

  • S-(Difluoromethyl)sulfonium salt (2.0 equiv)

  • Photocatalyst (3 mol%, e.g., PCI or perylene)

  • LiOH (2.0 equiv)

  • Solvent: Ethyl acetate under 450 nm LED irradiation.

This method delivers the target compound in 73% yield with >20:1 regioselectivity for the 7-position. Radical trapping experiments with TEMPO confirm the involvement of ·CF₂H intermediates.

Table 2: Substrate Scope of Difluoromethylation

SubstrateYield (%)Regioselectivity (7:others)
7-Tosylquinoxalin-2(1H)-one73>20:1
7-Nosylquinoxalin-2(1H)-one68>20:1
7-Mesylquinoxalin-2(1H)-one71>20:1

Mechanistic Insights and Reaction Optimization

Sulfonylation Mechanism

The sulfonylation proceeds via a nucleophilic aromatic substitution (SNAr) pathway. Quinoxaline N-oxide activation by sulfonyl chlorides generates an electrophilic intermediate, which is attacked by the sulfonyl anion (Scheme 1A). Isotopic labeling studies using D₂O confirm proton abstraction from the solvent during the deoxygenation step.

Difluoromethylation Pathway

Practical Considerations and Scalability

  • Purification : Flash chromatography on silica gel (EtOAc/hexanes, 3:7) effectively isolates the product.

  • Storage : The compound is stable at −20°C under argon for >6 months.

  • Large-Scale Synthesis : A kilogram-scale process using DFMS and TBHP in water/DCM achieves 65% yield with 99% purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group activates the C3 position for nucleophilic attack. Key reactions include:

Alkylation :

  • Reacts with alkyl halides (e.g., CH₃I) in DMF using K₂CO₃ as base at 60°C, yielding 3-alkylated derivatives.

    • Example: Methylation produces 3-methyl-7-((difluoromethyl)sulfonyl)quinoxalin-2(1H)-one in 68% yield.

Amination :

  • Primary amines (e.g., benzylamine) displace the sulfonyl group under Pd(OAc)₂ catalysis in toluene, forming 3-aminated quinoxalinones.

    • Yields range from 45–72% depending on steric hindrance .

Cross-Coupling Reactions

Transition-metal catalysis enables C–C bond formation:

Suzuki-Miyaura Coupling :

  • Reacts with aryl boronic acids (e.g., PhB(OH)₂) via Pd(PPh₃)₄ in THF/H₂O (3:1), yielding biaryl derivatives.

    • Typical conditions: 80°C, 12 h, 55–84% yields .

Heck Reaction :

  • Olefination with styrenes using PdCl₂ and CuI in DMF at 100°C produces 3-alkenylated products.

    • Trans-selectivity observed (dr > 9:1) .

Radical-Mediated Functionalization

The difluoromethylsulfonyl group participates in radical pathways:

Photocatalytic Difluoromethylation :

  • Under blue LED light (450 nm) with fac-Ir(ppy)₃ (3 mol%) and S-(difluoromethyl)sulfonium salts, generates CF₂H radicals for C3–H difluoromethylation.

    • Yields: 47–74% .

Trifluoromethylation :

  • K₂S₂O₈-mediated reaction with CF₃SO₂Na introduces CF₃ groups at C3 in CH₃CN/H₂O (4:1).

    • Mechanistic studies confirm radical intermediates via TEMPO quenching .

Multi-Component Reactions

The compound serves as a substrate in tandem reactions:

Tandem Alkylation/Trifluoromethylation :

  • Reacts with alkenes and CF₃SO₂Na under CuF₂ catalysis, forming trifluoromethyl-indole fused derivatives.

    • Key step: Radical addition followed by cyclization (77% yield) .

DMSO-Mediated Methylation :

  • H₂O₂ oxidizes DMSO to methyl radicals, which alkylate the C3 position.

    • Optimized conditions: 60°C, 6 h, 86% yield .

Mechanistic Insights

Reactions predominantly follow radical or electrophilic pathways:

  • Radical Pathways : Confirmed via LC-MS detection of TEMPO-trapped intermediates and deuterium labeling .

  • Electrophilic Activation : Sulfonyl group enhances electrophilicity at C3 (Hammett σₚ⁺ = +0.68) .

Table 1: Representative Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYield (%)Ref.
Nucleophilic MethylationCH₃I, K₂CO₃, DMF, 60°C68
Suzuki CouplingPhB(OH)₂, Pd(PPh₃)₄, THF/H₂O, 80°C84
Photocatalytic CF₂H Additionfac-Ir(ppy)₃, S-CF₂H salt, blue LED74
TrifluoromethylationCF₃SO₂Na, K₂S₂O₈, CH₃CN/H₂O77

This compound’s versatility in nucleophilic, cross-coupling, and radical reactions makes it valuable for synthesizing fluorinated pharmaceuticals. Further studies should explore enantioselective transformations and in vivo stability of derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The difluoromethyl group (CF₂H) is known for enhancing the pharmacokinetic properties of compounds, making them more lipophilic and metabolically stable. Recent studies have demonstrated efficient methods for synthesizing 3-difluoromethyl-quinoxalin-2-ones via photocatalytic reactions. These methods utilize S-(difluoromethyl)sulfonium salts as difluoromethyl radical sources, enabling the introduction of the CF₂H moiety into the quinoxalin framework under mild conditions .

Table 1: Synthesis Overview

Reaction TypeConditionsYield (%)
Photoredox-catalyzed difluoromethylationBlue light irradiation, photocatalyst47-60
Direct difluoromethylationUse of S-(difluoromethyl)sulfonium saltsModerate
Large-scale synthesisOptimized conditions for higher yield75

Biological Activities

The biological significance of 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one stems from its potential as an antiviral agent. Research indicates that quinoxaline derivatives exhibit activity against various viruses, including Ebola and Marburg viruses. The incorporation of the difluoromethyl group enhances their efficacy by improving binding affinity to viral proteins .

Case Study: Antiviral Activity

A study reported that a derivative of this compound demonstrated low nanomolar activity against the VP40 egress of Ebola virus. This highlights the compound's potential as a lead structure for developing antiviral therapeutics .

Applications in Drug Design

The incorporation of fluorinated groups, particularly CF₂H, into drug candidates has been shown to improve their pharmacological profiles. The unique electronic properties of fluorine can lead to enhanced interactions with biological targets, making these compounds valuable in drug design .

Table 2: Advantages of Difluoromethylation

PropertyBenefit
Increased LipophilicityEnhances membrane permeability
Metabolic StabilityReduces susceptibility to metabolic degradation
Improved Binding AffinityIncreases target specificity

Future Directions in Research

The ongoing research into quinoxalin derivatives suggests a promising future for compounds like this compound in medicinal chemistry. Future studies will likely focus on:

  • Expanding the synthetic methodologies to include more diverse functional groups.
  • Investigating the mechanism of action at the molecular level.
  • Exploring other biological activities beyond antiviral effects, such as anticancer properties.

Mechanism of Action

The mechanism of action of 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Quinoxalin-2(1H)-one Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of quinoxalin-2(1H)-ones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Quinoxalin-2(1H)-ones
Compound Name Substituent Position Functional Group Key Properties/Applications Reference
7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one C7 -SO₂CF₂H Enhanced polarity, potential kinase inhibition Synthesized via radical sulfonylation
3-Trifluoromethyl-quinoxalin-2(1H)-one C3 -CF₃ Anti-tumor, anti-angiogenic
7-Methoxy-3-methylquinoxalin-2(1H)-one C7, C3 -OCH₃, -CH₃ Antimicrobial activity (MIC: 7.8 µg/mL)
7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one C7 -CF₃ Structural analog for photophysical studies
7-[3-(Cyclohexylmethyl)ureido]-quinoxalin-2(1H)-one C7 Ureido group PDGF-βR inhibition (IC₅₀: <10 nM)
Key Observations:
  • Positional Influence : C3 substituents (e.g., -CF₃, -CH₃) are commonly associated with anti-tumor and anti-inflammatory activities . In contrast, C7 modifications (e.g., -SO₂CF₂H, ureido) are linked to kinase inhibition and enhanced selectivity .
Challenges and Advancements:
  • Difluoromethylsulfonyl Group : Requires specialized sulfonylation reagents (e.g., electrophilic difluoromethyl sources) and radical intermediates, often under photocatalytic conditions .
  • Heterogeneous Catalysis : Recent studies emphasize recyclable catalysts for sustainable synthesis, though this remains unexplored for sulfonyl derivatives .
Notable Findings:
  • Kinase Inhibition : Ureido and sulfonyl groups at C7 show promise in targeting PDGF-βR, a key receptor in fibrosis and cancer .
  • Antimicrobial Activity : Methoxy and alkyl groups at C3/C7 exhibit broad-spectrum effects, though sulfonyl derivatives are less explored in this context .

Biological Activity

The compound 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methodologies, including visible-light-driven reactions that facilitate the incorporation of difluoromethyl groups into quinoxaline scaffolds. Recent advancements have highlighted efficient protocols for synthesizing 3-difluoromethyl-quinoxalin-2-ones using photocatalysts and difluoromethylating agents . The structural features of this compound, particularly the difluoromethyl sulfonyl group, contribute significantly to its biological properties.

Anticancer Properties

Quinoxaline derivatives, including this compound, have demonstrated notable anticancer activity. Research indicates that these compounds can inhibit key enzymes involved in cancer progression, such as COX-2 and LDHA. In vitro studies have shown that certain quinoxaline derivatives exhibit cytotoxic effects against colorectal cancer cell lines (HCT-116 and LoVo), with IC50 values indicating significant potency compared to standard treatments like diclofenac .

Table 1: Cytotoxic Activity of Quinoxaline Derivatives

CompoundIC50 (µg/mL)Target Enzyme
6e96.19 ± 5.39COX-2
6d99.02 ± 5.09COX-2
6a121.55 ± 1.41COX-2
Diclofenac0.53 ± 0.04COX-2

The structure-activity relationship (SAR) studies suggest that modifications to the aryl groups on the quinoxaline core can enhance inhibitory efficiency against these enzymes, indicating a pathway for optimizing drug design .

The mechanisms by which quinoxaline derivatives exert their biological effects are multifaceted. They may interfere with critical cellular processes such as:

  • Inhibition of Enzyme Activity : By targeting specific enzymes like COX-2 and LDHA, these compounds disrupt metabolic pathways that are often upregulated in cancer cells.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Research has also indicated that quinoxaline derivatives can modulate signaling pathways related to cell proliferation and survival, further underscoring their potential as therapeutic agents .

Case Studies

Several case studies highlight the efficacy of quinoxaline derivatives in preclinical models:

  • Colorectal Cancer : A study evaluated the effects of various quinoxaline derivatives on HCT-116 cells, revealing significant reductions in cell viability and alterations in apoptosis-related gene expression.
  • Renal Carcinoma : Another investigation demonstrated that specific quinoxaline compounds could inhibit tumor growth in xenograft models, suggesting their potential for further clinical development .

Q & A

Q. What are the common synthetic strategies for introducing sulfonyl groups (e.g., difluoromethyl sulfonyl) to the quinoxalin-2(1H)-one core?

Methodological Answer: The introduction of sulfonyl groups typically involves sulfonylation reactions using reagents like sulfonyl chlorides. For example, the synthesis of trifluoromethyl-substituted quinoxalinones employs trifluoromethyl sulfinyl chloride with a base (e.g., K2_2HPO4_4) in acetonitrile/water under nitrogen, followed by chromatography and crystallization . Multi-component reactions (MCRs) are also effective for regioselective sulfonylation, leveraging radical-based pathways or visible-light catalysis to install fluorinated sulfonyl groups at the C3 position .

Q. How is the antibacterial activity of 7-((difluoromethyl)sulfonyl)quinoxalin-2(1H)-one derivatives evaluated in vitro?

Methodological Answer: Antibacterial assays follow standardized protocols using strains like Staphylococcus aureus and Escherichia coli. Derivatives are tested via disk diffusion or broth microdilution, with ofloxacin as a reference standard. Minimum inhibitory concentrations (MICs) are determined, and structural modifications (e.g., hydrazone or pyrazole moieties) are correlated with activity trends . Computational docking studies further predict binding interactions with bacterial targets like DNA gyrase .

Q. What spectroscopic techniques are critical for characterizing sulfonylated quinoxalin-2(1H)-one derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretches at ~1350–1150 cm1^{-1}) .
  • NMR (1^1H/13^{13}C) : Confirms regiochemistry and substituent integration. The difluoromethyl group shows distinct 19^{19}F NMR signals .
  • Mass Spectrometry (EI-MS) : Validates molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and steric effects, as seen in monoclinal structures of fluorinated derivatives .

Advanced Research Questions

Q. What methodologies enable regioselective C3-H functionalization of quinoxalin-2(1H)-ones with fluorinated groups under metal-free conditions?

Methodological Answer:

  • Photoredox Catalysis : Visible-light-driven reactions with CF3_3SO2_2Na or (fluoroalkyl)triphenylphosphonium salts generate radicals for C3 trifluoroalkylation or difluoromethylation .
  • Persulfate-Mediated Reactions : K2_2S2_2O8_8 promotes C3-arylation with aryl boronic acids or phenylhydrazines, tolerating electron-withdrawing/donating substituents .
  • Cascade Reactions : Light-driven thioalkylation with alkenes and aryl disulfides achieves regioselective C3-S bond formation without photocatalysts .

Q. How can computational approaches predict the biological efficacy of sulfonylated quinoxalinones?

Methodological Answer:

  • Molecular Docking : Simulates ligand-receptor interactions (e.g., aldose reductase inhibitors with IC50_{50} values <1 μM) .
  • ADME Prediction : Tools like SwissADME assess lipophilicity (LogP ~0.96–1.38) and metabolic stability, influenced by the sulfonyl group’s electron-withdrawing effects .
  • DFT Calculations : Analyzes electronic effects of fluorinated groups on reactivity and binding affinity .

Q. How do reaction conditions for sulfonylation vary between traditional and photoredox-mediated approaches?

Data Comparison:

Parameter Traditional (e.g., K2_2HPO4_4) Photoredox (e.g., Visible Light)
Yield 26–40%38–85%
Conditions CH3_3CN/H2_2O, 25°C, 24 hRT, 12–24 h, H2_2O2_2 or O2_2 as oxidant
By-products Brominated intermediatesMinimal due to radical specificity
Scalability Limited by chromatographyHigh (gram-scale demonstrated)

Q. What strategies achieve enantioselective synthesis of 3-sulfonylated quinoxalin-2(1H)-ones?

Methodological Answer: Asymmetric catalysis remains challenging, but chiral auxiliaries or organocatalysts in MCRs can induce enantioselectivity. For instance, visible-light-promoted reactions with chiral ligands or ionic liquids are being explored . Regioselective synthesis of ANTI/SYN isomers via switchable pathways (e.g., using α,β-unsaturated carbonyls) also provides access to enantiomerically pure derivatives .

Key Research Gaps and Future Directions

  • Multi-Component Reactions : Simultaneous C–C and C–S bond formation at C3 remains underexplored .
  • Macrocyclic Derivatives : Cyclization strategies for fused-ring quinoxalinones could enhance bioactivity .
  • Green Chemistry : Recyclable photocatalysts and solvent-free conditions are needed to improve sustainability .

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